1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the piperidine and phenyl groups. One common synthetic route is as follows:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Piperidine Group: The piperidine ring can be introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an appropriate electrophile.
Formation of the Final Compound: The final step involves the coupling of the thiadiazole derivative with the piperidine derivative in the presence of a suitable base and solvent to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or phenyl rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes or inhibition of specific biological functions.
Comparison with Similar Compounds
1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can be compared with other thiadiazole derivatives, such as:
1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)propane: Similar structure but with a propane chain instead of an ethanone.
1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)butane: Similar structure but with a butane chain instead of an ethanone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-12-7-9-19(10-8-12)14(20)11-21-16-17-15(18-22-16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLMTMLBDUXLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.